1,1,2,2,3-Pentachloropropane

Descripción

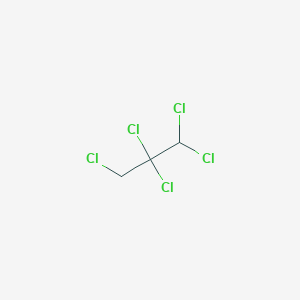

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

16714-68-4 |

|---|---|

Fórmula molecular |

C3H3Cl5 |

Peso molecular |

216.3 g/mol |

Nombre IUPAC |

1,1,2,2,3-pentachloropropane |

InChI |

InChI=1S/C3H3Cl5/c4-1-3(7,8)2(5)6/h2H,1H2 |

Clave InChI |

IYFMQUDCYNWFTL-UHFFFAOYSA-N |

SMILES |

C(C(C(Cl)Cl)(Cl)Cl)Cl |

SMILES canónico |

C(C(C(Cl)Cl)(Cl)Cl)Cl |

Otros números CAS |

16714-68-4 |

Sinónimos |

1,1,2,2,3-pentachloropropane |

Origen del producto |

United States |

Synthesis Methodologies and Reaction Kinetics of 1,1,2,2,3 Pentachloropropane

Established Synthetic Pathways to 1,1,2,2,3-Pentachloropropane

Chlorination of Trichloropropene Precursors

A principal and conventional method for synthesizing this compound involves the chlorination of 1,2,3-trichloropropene. googleapis.com This process is a key step in the production of 1,1,2,3-tetrachloropropene, a significant herbicide intermediate. googleapis.com The reaction adds chlorine across the double bond of the trichloropropene molecule. google.com

Another related pathway starts with 1,2,3-trichloropropane (B165214), which is first chlorinated to produce a mixture of tetrachloropropanes. From this mixture, 1,1,2,3- and 1,2,2,3-tetrachloropropanes are separated and then subjected to further chlorination to yield a mixture of pentachloropropanes, including this compound. googleapis.com The chlorination of 2,3-dichloropropene using an aluminum chloride catalyst can also produce a mixture containing this compound. jlu.edu.cn

The reaction conditions for these chlorination processes can be manipulated. For instance, the chlorination of 1,2,3-trichloropropane can be carried out in an open vessel under the influence of ultraviolet light. google.com

Continuous Preparation Methods

Continuous preparation methods for related pentachloropropane isomers, such as 1,1,1,2,3-pentachloropropane (B1626564), have been developed to improve efficiency and yield. These processes often involve the gas-liquid phase chlorination of trichloropropylene with chlorine in a tubular reactor, followed by rectification purification. google.com Such methods can operate without the need for a catalyst or illumination, simplifying the operational process and enhancing mass transfer between the gas and liquid phases. google.com While this specific method is for an isomer, the principles of continuous flow and purification are applicable to the synthesis of this compound.

Reaction Kinetics and Mechanistic Investigations in Synthesis

The synthesis of pentachloropropanes can proceed through different mechanistic pathways, influencing the reaction kinetics and final product distribution.

Free Radical Reaction Mechanisms

In the absence of a catalyst, the synthesis of some pentachloropropanes, like 1,1,1,3,3-pentachloropropane (B1622584), follows a free radical reaction mechanism. researchgate.netresearchgate.net This type of mechanism is also implicated in the chlorination of 1,2,3-trichloropropane when initiated by a free-radical forming catalyst like azobisisobutyronitrile. google.com Free radical reactions are characterized by an initiation step, followed by propagation and termination steps, and can sometimes lead to a variety of side products. google.com

Non-Chain Redox Mechanisms

In the presence of certain catalysts, the synthesis of pentachloropropanes can shift to a non-chain redox mechanism. For example, the telomerization reaction for the synthesis of 1,1,1,3,3-pentachloropropane, when promoted by iron powder and dibutyl phosphate (B84403), follows this pathway. researchgate.netresearchgate.net This mechanism involves the catalyst in a redox cycle, which can offer greater control and selectivity compared to free radical pathways. researchgate.net

Catalytic Systems in Pentachloropropane Synthesis

Various catalytic systems have been investigated to enhance the synthesis of pentachloropropanes and their precursors. Ferric chloride is a notable catalyst used in several related reactions. It can catalyze the dehydrochlorination of 1,1,1,2,3-pentachloropropane to produce 1,1,2,3-tetrachloropropene. googleapis.comgoogle.com It is also used in the reaction of 1,1,1,3-tetrachloropropane (B89638) with chlorine to produce 1,1,1,2,3-pentachloropropane, where it is believed to facilitate the in-situ formation of 1,1,3-trichloropropene (B110787) as an intermediate. justia.compatsnap.com

Other catalytic systems include:

Cuprous chloride , used in the radical addition reaction of carbon tetrachloride with vinyl chloride to produce 1,1,1,3,3-pentachloropropane. researchgate.netgoogle.com

Aluminum chloride , which can be used in the catalytic chlorination of 2,3-dichloropropene. jlu.edu.cn

Quaternary ammonium (B1175870) salts , which have been studied for their catalytic activity in the alkaline dehydrochlorination of this compound. osti.gov

Interactive Data Table: Synthesis Parameters

| Precursor | Reagent | Catalyst/Initiator | Product |

| 1,2,3-Trichloropropene | Chlorine | - | This compound |

| 1,2,3-Trichloropropane | Chlorine | Ultraviolet Light | Mixture including this compound |

| 2,3-Dichloropropene | Chlorine | Aluminum Chloride | Mixture including this compound |

| 1,1,1,3-Tetrachloropropane | Chlorine | Ferric Chloride | 1,1,1,2,3-Pentachloropropane |

| Carbon Tetrachloride | Vinyl Chloride | Cuprous Chloride | 1,1,1,3,3-Pentachloropropane |

Role of Transition Metal Catalysts (e.g., Cuprous Chloride, Iron Powder)

While transition metal catalysts like iron compounds (iron powder, ferric chloride) and copper salts (cuprous chloride) are extensively used in the synthesis of other chlorinated propanes, such as 1,1,1,3,3-pentachloropropane, their specific role in dedicated synthesis or improving the selectivity towards this compound is not well-documented. google.comresearchgate.net

In related syntheses, iron and its compounds act as catalysts in the telomerization reaction of vinyl chloride and carbon tetrachloride to produce 1,1,1,3,3-pentachloropropane. google.comresearchgate.net These reactions can proceed through a redox mechanism in the presence of the catalyst. researchgate.net For instance, powdered iron is consumed to form ferrous and ferric chloride, which then form catalytic complexes. google.com Similarly, cuprous chloride is a known catalyst for the radical addition of carbon tetrachloride to vinyl chloride. researchgate.net It is plausible that such catalysts could be involved in the chlorination of trichloropropenes, but specific research data for the synthesis of this compound is lacking.

Influence of Co-catalysts and Promoters

In the synthesis of related pentachloropropane isomers, co-catalysts and promoters are crucial for enhancing catalyst activity and reaction efficiency. Organophosphate compounds, such as tributyl phosphate (TBP), are frequently mentioned as promoters or co-catalysts in conjunction with iron-based catalysts. google.compatsnap.comgoogle.com In these systems, the organophosphate can form a miscible complex with the iron chloride species, which acts as the catalytic agent. google.com

Amines, such as n-butylamine and triethanolamine, have been used as co-catalysts with copper chloride in the synthesis of 1,1,1,3,3-pentachloropropane. researchgate.netgoogle.com The basicity of the amine can influence the yield of the telomers. researchgate.net

There is no specific information available detailing the use or influence of co-catalysts and promoters for the targeted synthesis of this compound.

Optimization of Synthetic Conditions for Enhanced Yield and Selectivity

Specific data on the optimization of reaction conditions to maximize the yield and selectivity of this compound is not available in the reviewed literature. However, general parameters from the synthesis of its isomers provide insight into the conditions that would likely need to be controlled.

For the synthesis of 1,1,1,3,3-pentachloropropane using a cuprous chloride/triethanolamine system, the following conditions were found to be optimal, yielding a product of 72% with 98% purity researchgate.net:

Reactant Molar Ratio (n(CCl4):n(VnCl)) : 1:0.3-0.4

Reaction Temperature : 110-125°C

Reaction Pressure : 0.5-1.0 MPa

Reaction Time : 5-8 hours

Catalyst Amount (Cuprous Chloride) : 1.5%-3.5% of the quality of vinyl chloride

Promoter Amount (Triethanolamine) : Equal to the mass of cuprous chloride

A study on the kinetics of 1,1,1,3,3-pentachloropropane synthesis using an iron powder and dibutyl phosphate catalyst system identified the reaction as first-order with an activation energy of 69.15 kJ·mol⁻¹. researchgate.net

The table below summarizes optimized conditions found for the synthesis of the closely related isomer, 1,1,1,3,3-pentachloropropane, which may serve as a starting point for the optimization of this compound synthesis.

Table 1: Optimized Synthesis Conditions for 1,1,1,3,3-Pentachloropropane

| Parameter | Value | Catalyst System | Reference |

|---|---|---|---|

| Reactant Ratio (CCl₄:Vinyl Chloride) | 1:0.3-0.4 | Cuprous Chloride/Triethanolamine | researchgate.net |

| Temperature | 110-125 °C | Cuprous Chloride/Triethanolamine | researchgate.net |

| Pressure | 0.5-1.0 MPa | Cuprous Chloride/Triethanolamine | researchgate.net |

| Time | 5-8 hours | Cuprous Chloride/Triethanolamine | researchgate.net |

For the production of a mixture containing 1,1,1,2,3-pentachloropropane and this compound, the process involves the chlorination of a trichloropropene mixture, which itself is derived from the dehydrochlorination of 1,1,1,3-tetrachloropropane. google.comgoogle.com Optimizing the initial steps to control the isomer distribution of the trichloropropene precursor would likely be a key factor in influencing the final ratio of pentachloropropane isomers.

Chemical Transformations and Reaction Mechanisms of 1,1,2,2,3 Pentachloropropane

Dehydrochlorination Reactions of 1,1,2,2,3-Pentachloropropane

Dehydrochlorination, the removal of a hydrogen and a chlorine atom from adjacent carbons to form an alkene, is a characteristic reaction of alkyl halides. For this compound, this reaction leads to the formation of various tetrachloropropene isomers. The specific isomer formed depends on the reaction conditions and the position of the atoms removed.

Alkaline Dehydrochlorination Processes

The elimination of hydrogen chloride from chlorinated hydrocarbons can be induced by alkaline conditions. In the case of pentachloropropanes, this process is a known route to produce tetrachloropropenes. For instance, mixed pentachloropropane can be treated with calcium hydroxide to yield tetrachloropropene through dehydrochlorination guidechem.com.

While specific literature on the catalytic activity of Quaternary Ammonium (B1175870) Bases (QABs) for this compound is not extensively detailed, QABs are well-known as phase-transfer catalysts. Such catalysts are employed to facilitate reactions between reactants located in different phases (e.g., an aqueous phase and an organic phase). Phase-transfer catalysts can be beneficial in the dehydrochlorination of related compounds, such as 1,2,2,3-tetrachloropropane, to improve reaction kinetics google.com. The general mechanism involves the quaternary ammonium cation pairing with an anion (like hydroxide) and transferring it into the organic phase to react with the substrate.

Detailed kinetic studies specifically for the dehydrochlorination pathways of this compound are sparse. However, the dehydrochlorination of its isomer, 1,1,1,3,3-pentachloropropane (B1622584), has been investigated, revealing that the reaction is promoted by halide anions in an amide solvent, with fluoride (B91410) showing the best reactivity researchgate.net. Density Functional Theory (DFT) calculations for this isomer indicated that selective dehydrochlorination at the 1- and 2-positions was energetically more favorable than at the 2- and 3-positions researchgate.net. Such theoretical approaches could, in principle, be applied to understand the pathways for the 1,1,2,2,3- isomer.

The dehydrochlorination of pentachloropropane isomers is a known method for producing tetrachloropropenes. The reaction involving a mixture of pentachloropropanes can lead to the formation of 1,1,2,3-tetrachloropropene, which may also be obtained through a subsequent isomerization step from other tetrachloropropene isomers guidechem.com.

Halogen Exchange Reactions

Halogen exchange reactions are a fundamental class of transformations for polychlorinated alkanes, providing pathways to synthesize fluorinated compounds. For this compound, these reactions are crucial for the production of valuable hydrochlorofluoroolefins (HCFOs) and other fluoroalkane derivatives, which are sought after for their lower ozone depletion potential (ODP) and global warming potential (GWP).

Catalytic Fluorination to Hydrochlorofluoroolefins (HCFOs)

The catalytic fluorination of this compound (also known as HCC-240aa) is a key industrial process for the synthesis of 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf). This transformation is typically carried out in the liquid phase using hydrogen fluoride (HF) as the fluorinating agent in the presence of a catalyst.

One effective method involves the use of an ionic liquid as a catalyst. The process is designed to convert this compound into HCFO-1233xf, a compound identified as a desirable alternative to hydrofluorocarbons (HFCs) due to its very low ODP and GWP values. The reaction conditions for this liquid-phase catalytic fluorination are detailed in the table below.

| Parameter | Value/Range |

| Starting Material | This compound (HCC-240aa) |

| Product | 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) |

| Fluorinating Agent | Hydrogen Fluoride (HF) |

| Catalyst | Ionic Liquid |

| Reaction Phase | Liquid |

| Temperature | 30°C to 200°C (preferably 50°C to 150°C) |

| Pressure | Atmospheric to 25 bar |

| Molar Ratio (HF:Substrate) | 0.5:1 to 50:1 (preferably 3:1 to 20:1) |

| Data derived from a patented industrial process for the production of HCFO-1233xf. |

Conversion to Fluoroalkane Derivatives

While the primary focus of halogen exchange reactions involving this compound is its conversion to HCFOs, the synthesis of saturated fluoroalkanes is also a relevant transformation pathway for its isomers. For instance, the isomer 1,1,1,2,3-pentachloropropane (B1626564) (HCC-240db) can be converted to 1,1,1,2,3-pentafluoropropane (HFC-245eb), a hydrofluorocarbon. However, specific research findings detailing the direct conversion of this compound into fluoroalkane derivatives other than HCFO-1233xf are not extensively available in the reviewed literature. The reaction pathways for polychlorinated propanes generally suggest that under different catalytic conditions and reactant stoichiometries, the formation of saturated fluoroalkanes through complete halogen exchange without subsequent elimination is mechanistically plausible.

Advanced Analytical Methodologies for 1,1,2,2,3 Pentachloropropane Analysis

Chromatographic Techniques for Separation and Quantification

Chromatography, particularly in the gas phase, is a cornerstone for the analysis of volatile and semi-volatile chlorinated hydrocarbons like 1,1,2,2,3-pentachloropropane.

Gas chromatography (GC) is a fundamental technique for determining the presence and purity of this compound in reaction mixtures and commercial products. google.comresearchgate.net The method separates components of a mixture based on their differential partitioning between a stationary phase within a column and a mobile gas phase. etamu.edu In the context of synthesizing related compounds like 1,1,2,3-tetrachloropropene from pentachloropropane isomers, GC is used to analyze the outflow from the reactor to determine the conversion ratio of the starting material and the selectivity of the products. google.comgoogle.com The purity of the final product is also readily assessed, with GC analysis capable of identifying and quantifying isomers and byproducts. google.comresearchgate.net For instance, in the synthesis of 1,1,1,3,3-pentachloropropane (B1622584), GC analysis can achieve a purity determination of up to 98%. researchgate.net

Interactive Table: Typical GC Parameters for Chlorinated Propane (B168953) Analysis

| Parameter | Specification | Purpose |

| Column | Capillary Column (e.g., DB-1, 60 m) | Provides high-resolution separation of isomers and related compounds. google.com |

| Injector Temp. | 200-250 °C | Ensures rapid volatilization of the sample without thermal degradation. etamu.edu |

| Carrier Gas | Helium (He) or Nitrogen (N₂) | Inert mobile phase to carry the analyte through the column. etamu.edugoogle.com |

| Detector | Flame Ionization Detector (FID) or Hall Electrolytic Conductivity Detector (HECD) | FID offers general hydrocarbon detection, while HECD provides selective and sensitive detection of halogenated compounds. google.comwho.int |

| Oven Program | Temperature gradient (e.g., 50 °C to 250 °C) | Allows for the separation of compounds with a wide range of boiling points. |

For unambiguous identification, Gas Chromatography is coupled with Mass Spectrometry (GC-MS). etamu.edu As compounds elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge (m/z) ratio. etamu.edu This process generates a unique mass spectrum, or "fingerprint," for each compound, allowing for definitive identification. etamu.edunih.gov The mass spectrum of this compound has been recorded and is available in spectral databases. nih.gov This technique is crucial in confirming the identity of products in complex chemical reactions and in environmental or biological samples. google.comresearchgate.net

Interactive Table: Key GC-MS Data for this compound

| Property | Value | Source |

| Molecular Formula | C₃H₃Cl₅ | nih.gov |

| Molecular Weight | 216.321 g/mol | nist.gov |

| CAS Number | 16714-68-4 | nih.gov |

| Major Mass Fragments (m/z) | 143, 96, 83 | nih.govnist.gov |

| Spectral Reference | RB-1982-12881-0 | nih.gov |

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of this compound, complementing the data obtained from chromatographic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. rsc.org It provides information on the chemical environment of nuclei, such as hydrogen (¹H NMR) and carbon-13 (¹³C NMR). rsc.orgyoutube.com While specific, verified NMR spectral data for this compound is not widely published in available databases, its structure (ClCH₂-CHCl-CCl₂) allows for the prediction of its expected spectra.

¹H NMR: The spectrum is expected to show two distinct signals corresponding to the two different types of protons. The -CH₂Cl protons would appear as a doublet, and the -CHCl- proton would appear as a triplet due to spin-spin coupling.

¹³C NMR: The spectrum is predicted to display three unique signals, one for each of the three carbon atoms in their distinct chemical environments (-CH₂Cl, -CHCl-, and -CCl₂-).

NMR is used to confirm the structure of isomers and reaction products in synthetic chemistry. google.comresearchgate.net For example, high-resolution proton NMR can confirm the presence of different isomers of pentachloropropane in a crude product mixture. google.com

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. ksu.edu.sa It is used to identify the functional groups present in a compound. ksu.edu.sa The IR spectrum for this compound has been characterized, including its vapor phase spectrum. nih.govnist.gov The spectrum displays characteristic absorption bands that confirm the presence of C-H and C-Cl bonds.

Interactive Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2900-3000 | Stretching | C-H |

| ~1400-1450 | Bending (Scissoring) | CH₂ |

| ~650-850 | Stretching | C-Cl |

Vapor phase IR spectra are available from databases such as those maintained by the National Institute of Standards and Technology (NIST). nist.gov Techniques like Fourier-transform infrared spectroscopy (FTIR) are also applied to characterize related compounds, often using a neat sample in a capillary cell. nih.gov

Development and Validation of Air Monitoring Methods

The monitoring of this compound in the air is essential for assessing environmental contamination and workplace exposure. A validated method for its determination in air has been developed. nih.govresearchgate.netacs.org The procedure involves sample collection using solid sorbent tubes, followed by solvent desorption and analysis by gas chromatography. researchgate.netinchem.org

This specific and sensitive procedure was developed for this compound along with several other chlorinated hydrocarbons. researchgate.netsci-hub.se The method utilizes Tenax-GC sampling tubes for air sample collection. researchgate.netinchem.org After collection, the trapped analytes are desorbed using a solvent, such as isooctane, which may contain an internal standard for accurate quantification. inchem.org The resulting solution is then analyzed by gas chromatography, often with a highly sensitive detector like an electron capture detector (ECD) or a Hall electrolytic conductivity detector (HECD). who.intinchem.org This methodology has been evaluated and validated for its effectiveness in monitoring these specific compounds in the air. nih.govresearchgate.net

Interactive Table: Air Monitoring Method for this compound

| Step | Parameter | Description |

| Sample Collection | Sorbent Tube | Tenax-GC is used as the solid adsorbent to trap the compound from the air. researchgate.netinchem.org |

| Desorption | Solvent Elution | Isooctane is used to desorb the collected analytes from the Tenax-GC. inchem.org |

| Analysis | Gas Chromatography (GC) | A gas chromatograph separates the components of the desorbed sample. researchgate.net |

| Detection | Electron Capture Detector (ECD) / Hall Detector | Provides high sensitivity and selectivity for halogenated compounds like this compound. who.int |

Theoretical and Computational Investigations of 1,1,2,2,3 Pentachloropropane

Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity

Density Functional Theory (DFT) has become a primary method for studying chlorinated alkanes due to its favorable balance of computational cost and accuracy. It is employed to explore the potential energy surface of these molecules, revealing details about their structure, stability, and the electronic factors governing their reactivity.

Pentachloropropane can exist in several structural forms, or isomers, each possessing the same molecular formula (C₃H₃Cl₅) but a different arrangement of atoms. nih.govnih.gov DFT calculations are crucial for determining the energetic and electronic properties of these isomers, which dictates their relative stability and potential for interconversion. The energetic ordering of isomers can sometimes change depending on the specific DFT functional (e.g., PBE, TPSS, BP86) and basis set used, highlighting the importance of selecting appropriate levels of theory. mdpi.com

Key computed properties for various pentachloropropane isomers are summarized below. These parameters, including molecular weight and the octanol-water partition coefficient (XLogP3), are fundamental for understanding the molecule's physical behavior and environmental distribution.

Table 1: Computed Properties of Pentachloropropane Isomers

| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

|---|---|---|---|---|

| 1,1,2,2,3-Pentachloropropane | 16714-68-4 | C₃H₃Cl₅ | 216.3 | 3.3 |

| 1,1,1,2,3-Pentachloropropane (B1626564) | 21700-31-2 | C₃H₃Cl₅ | 216.32 | N/A |

| 1,1,2,3,3-Pentachloropropane | 15104-61-7 | C₃H₃Cl₅ | 216.32 | 3.2 |

Data sourced from PubChem and Cheméo databases. nih.govnih.govchemeo.comnih.gov XLogP3 is a computed value.

Understanding the chemical reactions of pentachloropropanes, such as dehydrochlorination, requires identifying the transition states (TS) that connect reactants to products. A transition state represents the highest energy point along a reaction coordinate and is characterized by having a single imaginary vibrational frequency. mdpi.comuva.nl DFT calculations are instrumental in locating these fleeting structures and calculating their energies, which correspond to the activation energy barrier of the reaction.

For instance, in the dehydrochlorination of the related isomer 1,1,1,3,3-pentachloropropane (B1622584) (HCC-240fa), DFT calculations demonstrated that the selective removal of HCl from the 1- and 2-positions is energetically more favorable than from the 2- and 3-positions, a finding that aligns with experimental results. bit.edu.cnresearchgate.net The methodology for such analyses involves optimizing the geometry of the transition state and confirming the reaction path by following the intrinsic reaction coordinate (IRC) both forwards to the products and backwards to the reactants. uva.nl The activation enthalpies and entropies can then be derived by comparing the calculated energies of the reactants and the transition state complex. uva.nl

A powerful application of computational chemistry is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models. ijitee.org These models use calculated molecular descriptors to predict the biological activity or reactivity of chemicals. For chlorinated alkanes, including this compound, DFT has been used to calculate quantum chemical descriptors to build such models. ijitee.org

Relevant descriptors include:

E(LUMO): Energy of the Lowest Unoccupied Molecular Orbital.

E(HOMO): Energy of the Highest Occupied Molecular Orbital.

Chemical Potential (μ): A measure of the escaping tendency of an electron from a system.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

Table 2: DFT-Based Molecular Descriptors for this compound

| Compound | Log EC50 (Experimental) | E(LUMO) | E(HOMO) | Chemical Potential (μ) | Chemical Hardness (η) | Electrophilicity (ω) |

|---|---|---|---|---|---|---|

| This compound | -0.47 | -0.05 | -0.29 | -0.17 | 0.24 | 0.06 |

Data from a QSAR study on the cytotoxicity of chlorinated alkanes. ijitee.org Energy values are in arbitrary units as presented in the source.

These descriptors can be correlated with experimental outcomes. For example, a QSAR study utilized these parameters to model the cytotoxicity (log EC50) of various chlorinated alkanes. ijitee.org In a different study on the dehydrochlorination of 1,1,1,3,3-pentachloropropane, researchers found a direct correlation between the reaction outcome and a computed property of the solvent. bit.edu.cnresearchgate.net Specifically, when the molecular polarity index (MPI) of the amide solvent was 14.3 kcal/mol or greater, the reaction conversion approached 100%. bit.edu.cnresearchgate.net

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations provide deep insights into the step-by-step sequence of bond-breaking and bond-forming events that constitute a reaction mechanism. For halogenated hydrocarbons, common reactions include elimination and substitution.

Studies on the dehydrochlorination of similar compounds, such as 2,2-diaryl-1,1,1-trichloroethanes, have proposed an E2 elimination mechanism based on both experimental kinetics and quantum chemical simulations. researchgate.net This mechanism involves a concerted step where a base removes a proton while a leaving group departs. DFT calculations on the dehydrochlorination of 1,1,1,3,3-pentachloropropane are also consistent with such a mechanism. bit.edu.cnresearchgate.net

Furthermore, computational studies can elucidate how reaction conditions, such as the presence of a catalyst, alter the mechanistic pathway. For example, the synthesis of 1,1,1,3,3-pentachloropropane via a telomerization reaction was found to proceed through a free-radical mechanism in the absence of a catalyst. researchgate.netresearchgate.net However, in the presence of an iron-based catalyst, the mechanism shifts to a non-chain redox process. researchgate.netresearchgate.net

Thermodynamic and Kinetic Modeling of Chemical Transformations

Computational chemistry allows for the prediction of key thermodynamic and kinetic parameters that govern chemical processes. Thermodynamic properties like the standard Gibbs free energy of formation (ΔfG°), enthalpy of formation (ΔfH°), and enthalpy of vaporization (ΔvapH°) can be estimated using calculation methods like the Joback method, which relies on group contributions. chemeo.com

Table 3: Calculated Thermodynamic Properties for 1,1,2,3,3-Pentachloropropane

| Property | Value | Unit | Source |

|---|---|---|---|

| Standard Gibbs Free Energy of Formation (ΔfG°) | -92.59 | kJ/mol | Joback Calculated Property |

| Enthalpy of Formation (gas, ΔfH°gas) | -199.79 | kJ/mol | Joback Calculated Property |

| Enthalpy of Fusion (ΔfusH°) | 13.94 | kJ/mol | Joback Calculated Property |

| Enthalpy of Vaporization (ΔvapH°) | 43.03 | kJ/mol | Joback Calculated Property |

Data for the 1,1,2,3,3-isomer from Cheméo. chemeo.com

On the kinetic side, computational modeling is used to determine activation energies (Ea). For the synthesis of 1,1,1,3,3-pentachloropropane, the activation energy was experimentally determined and modeled to be 69.15 kJ·mol⁻¹. researchgate.netresearchgate.net Kinetic models are often built upon a proposed reaction mechanism, with rate constants for each elementary step following the Arrhenius equation. utwente.nl These models are essential for optimizing reaction conditions in industrial processes. utwente.nl

Computational Prediction of Spectroscopic Properties

Theoretical calculations are a valuable tool for predicting the spectroscopic signatures of molecules, which aids in their identification and characterization. High-level ab initio and DFT methods can accurately compute properties that correspond to various types of spectra.

Vibrational Spectroscopy: Calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to peaks in its Infrared (IR) and Raman spectra. The NIST Chemistry WebBook contains experimental IR spectra for isomers like 1,1,2,3,3-pentachloropropane, which can be compared against computed spectra for validation. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can calculate NMR chemical shifts and coupling constants, providing a predicted NMR spectrum that is invaluable for structural elucidation.

Microwave Spectroscopy: For molecules with a permanent dipole moment, rotational constants (A, B, C) can be computed with high accuracy. mdpi.com These constants are directly related to the molecule's moments of inertia and are used to predict its rotational spectrum.

Mass Spectrometry: While mass spectra are determined by fragmentation patterns upon ionization, theoretical calculations can help rationalize these patterns by computing the energies of various fragment ions. Experimental GC-MS data is available for this compound. nih.gov

Studies on other complex molecules have shown that calculated spectroscopic parameters, such as rotational constants, can be in excellent agreement with experimental data, thereby validating the computational approach and providing confidence in its predictive power for uncharacterized molecules. mdpi.com

Industrial Applications and Intermediate Role of 1,1,2,2,3 Pentachloropropane

Precursor in the Synthesis of Chlorinated Propenes

1,1,2,2,3-Pentachloropropane is a key intermediate in the manufacturing pathways of certain chlorinated propenes. These propenes are valuable building blocks for the synthesis of more complex molecules. The primary conversion method for this compound in this context is dehydrochlorination, a chemical reaction that involves the removal of a hydrogen chloride (HCl) molecule.

A significant industrial application of this compound is its conversion to tetrachloropropenes, including 1,1,2,3-tetrachloropropene. google.com This transformation is achieved through a dehydrochlorination reaction. google.com In a typical process, a chemical stream containing this compound is reacted with a dehydrochlorination agent to yield a product mixture that includes 1,1,2,3-tetrachloropropene and/or 2,3,3,3-tetrachloropropene. google.com The yield of these tetrachloropropenes in the final product can range from approximately 75 mol% to 99 mol%. google.com This process is part of a multi-step synthesis that may begin with less chlorinated materials like 1,3-dichloropropene, which undergoes successive chlorination and dehydrochlorination reactions to build up to the pentachlorinated intermediate before the final conversion. google.com

| Starting Material | Reaction | Intermediate | Reaction | Final Product |

|---|---|---|---|---|

| Trichloropropene | Chlorination | This compound | Dehydrochlorination | 1,1,2,3-Tetrachloropropene |

Chlorinated aliphatic compounds, including derivatives of propane (B168953) and propene, serve as foundational intermediates in the agrochemical industry. inchem.org For instance, 1,2,3-trichloropropane (B165214) is known to be used as an intermediate in the synthesis of pesticides. inchem.org While direct evidence linking this compound to the synthesis of the herbicide Triallate is not extensively documented in publicly available literature, the production of tetrachloropropenes from it is significant. These tetrachloropropenes are the types of precursors generally utilized in the manufacturing of complex agrochemicals.

Intermediate in the Production of Fluorinated Propane Derivatives

The demand for environmentally friendlier chemicals has driven research into new synthetic routes for fluorinated compounds with low ozone depletion potential (ODP) and low global warming potential (GWP). This compound has emerged as a key starting material in the production of certain hydrochlorofluoroolefins (HCFOs), which are used as refrigerants, foam blowing agents, and solvents.

This compound (also designated as HCC-240aa) is a direct precursor to the hydrochlorofluoroolefin 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf). This conversion is accomplished through a catalytic fluorination process. The reaction involves treating this compound with a fluorinating agent, such as anhydrous hydrogen fluoride (B91410) (HF), in the presence of a suitable catalyst. This process simultaneously replaces chlorine atoms with fluorine and induces dehydrochlorination to form the olefinic double bond.

To improve the efficiency and selectivity of the conversion of polychlorinated alkanes to valuable fluoroolefins, novel catalytic systems have been developed. For the fluorination of this compound, one advanced method involves a liquid-phase catalytic process. This approach utilizes an ionic liquid as the catalyst, which can offer advantages in terms of reaction conditions and catalyst stability. The molar ratio of the ionic liquid catalyst to the organic starting material can range from 2 mol% to 90 mol%. This method facilitates the direct conversion of this compound into 2-chloro-3,3,3-trifluoropropene.

| Parameter | Description |

|---|---|

| Starting Material | This compound (HCC-240aa) |

| Reaction Type | Catalytic Fluorination |

| Product | 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) |

| Catalyst System | Ionic Liquid |

| Reaction Phase | Liquid Phase |

Advanced Chemical Manufacturing Processes Utilizing this compound

The industrial synthesis of chlorinated and fluorinated compounds from precursors like this compound benefits from advanced manufacturing approaches designed to enhance efficiency, safety, and product yield. While specific large-scale continuous manufacturing processes for this particular compound are not widely detailed, the patent literature points toward process simplification and intensification.

Future Research Directions in 1,1,2,2,3 Pentachloropropane Chemistry

Exploration of Novel Synthetic Routes with Improved Efficiency and Sustainability

The traditional synthesis of polychlorinated propanes often involves processes that can be energy-intensive and may generate undesirable byproducts. Future research is poised to address these challenges by exploring innovative and sustainable synthetic methodologies.

A primary area of investigation is the development of more efficient catalytic systems. While iron and copper-based catalysts have been used, research into novel catalysts, potentially including nano-materials or bimetallic catalysts, could lead to higher yields and selectivities under milder reaction conditions. researchgate.netresearchgate.net The goal is to minimize the energy input required for reactions such as the addition of carbon tetrachloride to vinyl chloride or the chlorination of less-chlorinated propanes. researchgate.netoxy.com

Advanced Mechanistic Studies of Complex Reaction Systems

A deeper understanding of the reaction mechanisms governing the formation and transformation of 1,1,2,2,3-Pentachloropropane is crucial for optimizing existing processes and designing new ones. Future research will likely employ advanced analytical and computational techniques to unravel the intricate details of these complex reaction pathways.

Kinetic studies, such as those performed for the synthesis of 1,1,1,3,3-pentachloropropane (B1622584), are essential to determine reaction orders, activation energies, and the influence of various parameters like temperature and catalyst concentration. researchgate.netresearchgate.net Such studies can help in developing precise kinetic models that can predict reaction outcomes and optimize process conditions.

Investigating the role of radical and redox mechanisms in catalyzed reactions is another key area. researchgate.net For instance, understanding how catalysts like iron trichloride (B1173362) facilitate telomerization reactions through radical initiation can lead to better control over the product distribution. smolecule.com Spectroscopic techniques, such as in-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, can provide real-time information about the species present in the reaction mixture, offering insights into reaction intermediates and transition states.

Development of Enhanced Analytical Techniques for Trace Analysis in Complex Matrices

The ability to detect and quantify this compound at trace levels is important for monitoring its presence in industrial processes and for any potential environmental assessments. While standard analytical methods like gas chromatography-mass spectrometry (GC-MS) are available, future research will focus on developing more sensitive and selective techniques for its analysis in complex matrices. nih.govnih.gov

This includes the development of advanced sample preparation methods to extract and concentrate the analyte from various sample types. Innovations in chromatographic separations, such as the use of novel column materials or multidimensional chromatography, can improve the resolution of this compound from other closely related chlorinated hydrocarbons.

Furthermore, there is a need for methods that can provide rapid, on-site analysis. This could involve the development of portable analytical devices or sensors capable of detecting this compound in real-time. The development and validation of an air monitoring method for related compounds provides a framework for creating similar robust methods for this compound.

Comprehensive Computational Modeling for Predictive Chemistry

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, computational modeling can provide valuable insights into its properties and reactivity, guiding experimental work and accelerating the discovery of new applications.

Quantum mechanical calculations can be used to predict various properties of the molecule, such as its geometry, vibrational frequencies, and thermochemical data like enthalpy of formation and Gibbs free energy. chemeo.com These calculations can also be used to model reaction pathways and transition states, providing a deeper understanding of reaction mechanisms at the molecular level.

Molecular dynamics simulations can be employed to study the behavior of this compound in different environments, such as in solution or at interfaces. This can be particularly useful for understanding its interactions with other molecules and for predicting its physical properties. The use of computational tools to predict properties like the octanol-water partition coefficient can also aid in assessing its potential environmental fate. chemeo.com

Investigation of Emerging Industrial Applications and Sustainable Chemical Transformations

While this compound is primarily an intermediate in the synthesis of other chemicals, future research will likely explore new and sustainable applications for this compound and its derivatives.

One area of interest is its use as a precursor for the synthesis of hydrofluoroolefins (HFOs), which are being developed as next-generation refrigerants with low global warming potential. google.com The conversion of pentachloropropanes to fluorinated propenes is a key area of industrial research. google.comgoogle.com For example, 1,1,2,3-tetrachloropropene, which can be derived from pentachloropropanes, is a key intermediate in the production of the herbicide Triallate. google.com

A patent has described the use of this compound in an environmentally friendly method for synthesizing Folic Acid, highlighting its potential as a substitute for other less desirable reagents. google.com

The development of catalytic processes to transform this compound into value-added products in a more sustainable manner is a significant research direction. This could involve dehydrochlorination or other functionalization reactions to produce useful building blocks for the synthesis of pharmaceuticals, agrochemicals, or advanced materials. The focus will be on developing selective and efficient catalytic systems that minimize waste and energy consumption.

Q & A

Basic Research Questions

Q. What are the optimal laboratory synthesis routes for 1,1,2,2,3-pentachloropropane?

- Methodological Answer : Start with upstream precursors like 1,2,3-trichloropropane (CAS 96-18-4) or tetrachloropropane isomers (e.g., CAS 13116-53-5). Chlorination can be achieved using Cl₂ gas or sulfuryl chloride (SO₂Cl₂) under controlled temperatures (40–80°C) with UV light or radical initiators. Post-synthesis purification requires fractional distillation due to its high boiling point (~181–191°C) . Validate purity via GC-MS or ¹H/¹³C NMR, referencing its distinct Cl-substitution pattern (InChIKey: IYFMQUDCYNWFTL-UHFFFAOYSA-N) .

Q. How should researchers accurately measure key physical properties (e.g., boiling point, density)?

- Methodological Answer : Use calibrated differential scanning calorimetry (DSC) for boiling point determination, noting discrepancies between estimated (190.45°C) and experimentally reported values (181.5°C at 760 mmHg) . Density (1.633 g/cm³ at 25°C) can be measured via pycnometry. Cross-validate with computational methods (e.g., group contribution models) to resolve inconsistencies .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to its high chlorine content and potential toxicity. Store in airtight containers away from bases or reducing agents to avoid dehydrochlorination. Monitor airborne concentrations with gas detectors, and dispose of waste via incineration in halogen-approved facilities .

Advanced Research Questions

Q. What catalytic mechanisms enhance the dehydrochlorination of this compound?

- Methodological Answer : Polyamines (e.g., 146–160 MW) act as bifunctional catalysts, reducing activation energy from 37.6 kJ/mol to 24.8 kJ/mol. Design experiments with 2% polyamine loading in polar aprotic solvents (e.g., DMF) at 80–100°C. Monitor reaction kinetics via HPLC or FTIR, noting a bimolecular mechanism (reaction order = 2 in substrate and 1.5 in tetrachloroethane) .

Q. How can contradictions in reported physical properties be resolved experimentally?

- Methodological Answer : Address discrepancies (e.g., boiling point: 181.5°C vs. 190.45°C) by repeating measurements under standardized conditions (e.g., ASTM D1120 for boiling point). Compare results with CRC Handbook data and computational predictions (e.g., COSMO-RS simulations). Publish datasets with detailed calibration protocols to improve reproducibility .

Q. What experimental designs are optimal for studying reaction kinetics in this compound transformations?

- Methodological Answer : Use a batch reactor with in-situ sampling for time-resolved GC analysis. Vary substrate and catalyst concentrations to determine rate laws. For dehydrochlorination, track HCl evolution via titration or conductivity probes. Analyze data using Arrhenius plots to extract activation parameters, accounting for side reactions (e.g., radical pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.